molecular formula C20H22F3N5O B5433244 2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

Cat. No.: B5433244
M. Wt: 405.4 g/mol
InChI Key: MFECYJXQZNFLCA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidinyl group, a trifluoromethyl group, a benzoyl group, a piperazinyl group, and a pyrimidine ring . These groups are common in many biologically active compounds and are often used in drug discovery .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecule’s structure would be determined by the arrangement of these functional groups around the central pyrimidine ring. The three-dimensional structure could be influenced by factors such as steric hindrance and the electronic properties of the functional groups .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, while the pyrrolidinyl group could participate in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The functional groups present could interact with various biological macromolecules, influencing the compound’s biological activity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its biological activity. For example, compounds containing a trifluoromethyl group can be toxic if ingested .

Future Directions

Future research could focus on optimizing the compound’s structure to improve its biological activity, reduce its toxicity, or alter its physical and chemical properties. This could involve modifying the functional groups present or changing the arrangement of the groups around the pyrimidine ring .

Properties

IUPAC Name

[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c21-20(22,23)16-6-2-1-5-15(16)18(29)27-13-11-26(12-14-27)17-7-8-24-19(25-17)28-9-3-4-10-28/h1-2,5-8H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFECYJXQZNFLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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